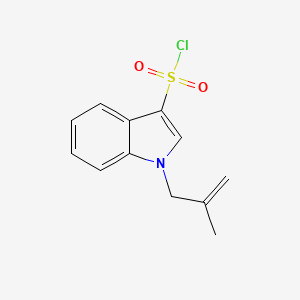
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which makes it a versatile intermediate for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride typically involves the reaction of 1H-indole-3-sulfonyl chloride with 2-methylallyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers several advantages, including improved reaction control, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride derivatives.
科学的研究の応用
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, and sulfonothioate linkages with nucleophilic amino acid residues in proteins. This covalent modification can lead to changes in the activity and function of the target proteins, making it a useful tool for studying enzyme inhibition and protein function.
類似化合物との比較
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride can be compared with other similar compounds such as:
1H-indole-3-sulfonyl chloride: Lacks the 2-methylallyl group, making it less versatile for certain synthetic applications.
1-(2-Methylallyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
1-(2-Methylallyl)-1H-indole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, making it less reactive but more stable.
The presence of the sulfonyl chloride group in this compound makes it a highly reactive and versatile intermediate for the synthesis of various biologically active molecules, setting it apart from other similar compounds.
特性
分子式 |
C12H12ClNO2S |
|---|---|
分子量 |
269.75 g/mol |
IUPAC名 |
1-(2-methylprop-2-enyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-9(2)7-14-8-12(17(13,15)16)10-5-3-4-6-11(10)14/h3-6,8H,1,7H2,2H3 |
InChIキー |
KXDYJQUEEMHXJY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


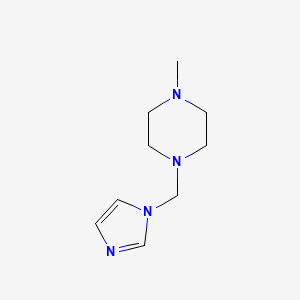
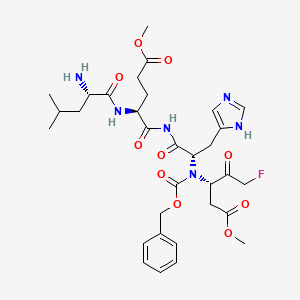
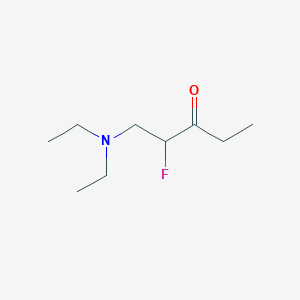

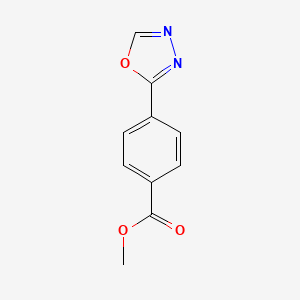
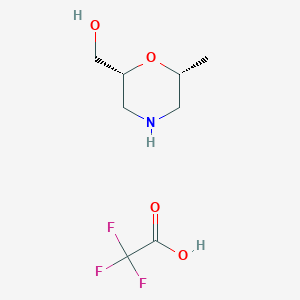
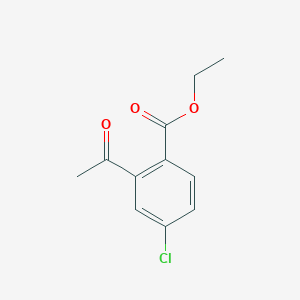
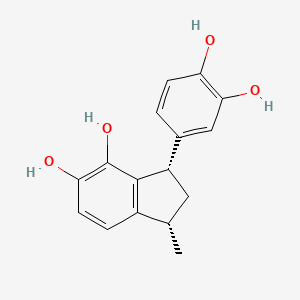
![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
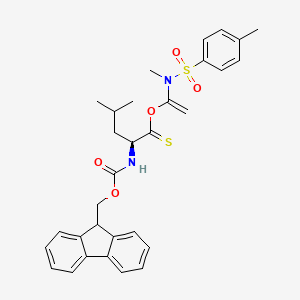
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
